molecular formula C27H18O6 B14413675 4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate CAS No. 85800-06-2

4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate

Cat. No.: B14413675
CAS No.: 85800-06-2
M. Wt: 438.4 g/mol
InChI Key: XQRZNXLGGNKOPW-UHFFFAOYSA-N
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Description

4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of phenoxycarbonyl and benzoyloxy functional groups attached to a central phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate involves its interaction with specific molecular targets. The phenoxycarbonyl and benzoyloxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzoyloxy)phenyl benzoate
  • 4-(Phenoxycarbonyl)phenyl benzoate
  • 4-(Benzoyloxy)phenyl 4-(phenoxycarbonyl)benzoate

Uniqueness

4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .

Properties

CAS No.

85800-06-2

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

IUPAC Name

(4-phenoxycarbonylphenyl) 4-benzoyloxybenzoate

InChI

InChI=1S/C27H18O6/c28-25(19-7-3-1-4-8-19)32-23-15-13-21(14-16-23)27(30)33-24-17-11-20(12-18-24)26(29)31-22-9-5-2-6-10-22/h1-18H

InChI Key

XQRZNXLGGNKOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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